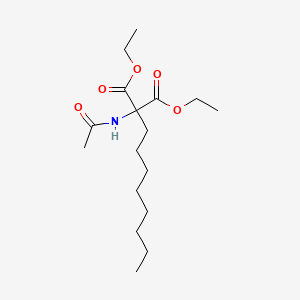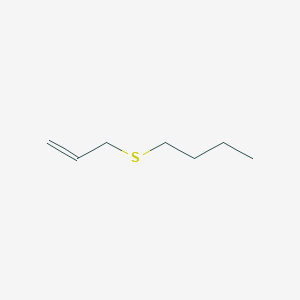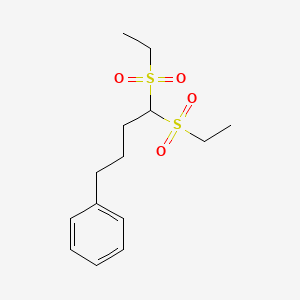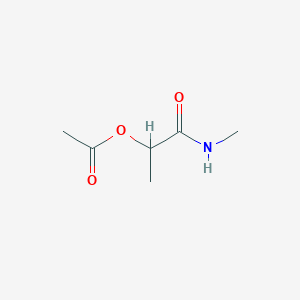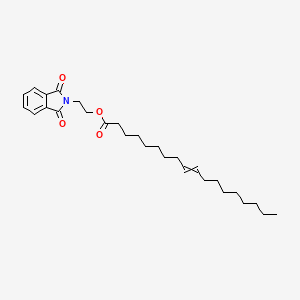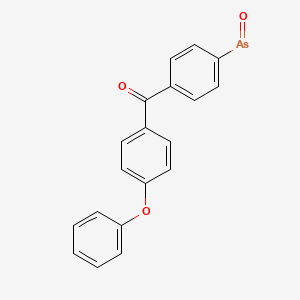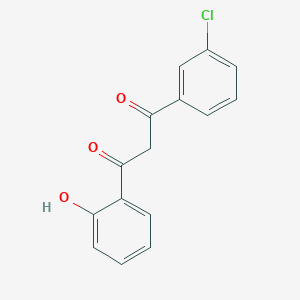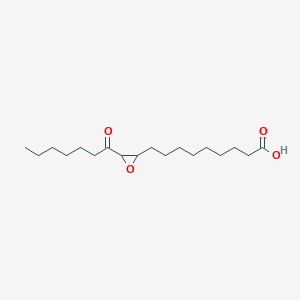
9-(3-Heptanoyloxiran-2-yl)nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Heptanoyloxiran-2-yl)nonanoic acid is a complex organic compound with the molecular formula C18H32O4. It contains a three-membered oxirane ring, a heptanoyl group, and a nonanoic acid chain. This compound is notable for its unique structure, which includes multiple functional groups such as carboxylic acid, ketone, hydroxyl, and ether groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Heptanoyloxiran-2-yl)nonanoic acid typically involves the following steps:
Epoxidation: The starting material, oleic acid, undergoes epoxidation to form an oxirane ring. This reaction is often catalyzed by peracids such as peracetic acid or m-chloroperbenzoic acid.
Hydrolysis: The epoxide is then hydrolyzed to form a diol.
Oxidation: The diol undergoes oxidation to form the corresponding ketone.
Baeyer-Villiger Oxidation: The ketone is subjected to Baeyer-Villiger oxidation using a Baeyer-Villiger monooxygenase enzyme to form the ester.
Hydrolysis: The ester is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The use of biocatalysts such as Baeyer-Villiger monooxygenases is optimized for higher yield and efficiency. The process includes the use of molecular chaperones and optimized media conditions to enhance the soluble expression of the enzymes .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Heptanoyloxiran-2-yl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
9-(3-Heptanoyloxiran-2-yl)nonanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a substrate for studying enzyme-catalyzed reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-(3-Heptanoyloxiran-2-yl)nonanoic acid involves its interaction with specific enzymes and molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. The compound’s carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(Nonanoyloxy)nonanoic acid
- 9-(Decanoyloxiran-2-yl)nonanoic acid
- 9-(3-Octanoyloxiran-2-yl)nonanoic acid
Uniqueness
9-(3-Heptanoyloxiran-2-yl)nonanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
5416-58-0 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
9-(3-heptanoyloxiran-2-yl)nonanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-9-12-15(19)18-16(22-18)13-10-7-5-6-8-11-14-17(20)21/h16,18H,2-14H2,1H3,(H,20,21) |
Clave InChI |
UMXHXBIKJIORIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1C(O1)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
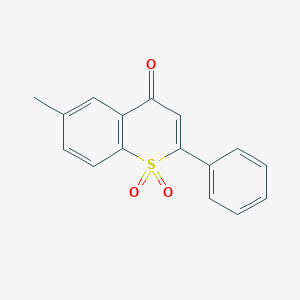
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
